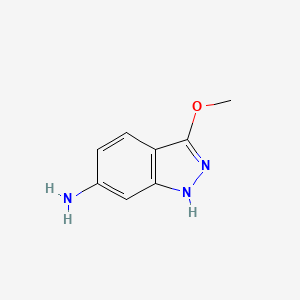

3-Methoxy-1H-indazol-6-amine

Description

Historical Context and Significance of Indazole Derivatives in Chemical Sciences

The study of indazole chemistry dates back to the 19th century, with Emil Fischer first describing the indazole ring system in 1883. pnrjournal.comjmchemsci.com Initially of interest for its unique chemical structure and reactivity, the significance of indazole derivatives has grown exponentially with the advancement of medicinal chemistry. pnrjournal.com The diverse tautomeric forms and unique chemical properties of indazoles make them versatile scaffolds in this field. igi-global.com Over the decades, a vast number of synthetically prepared indazole compounds have exhibited desirable pharmacological properties, spurring continuous research and development. pnrjournal.com The development of various synthetic methodologies has allowed for the functionalization of the indazole core at multiple positions, leading to a vast chemical space of derivatives with diverse properties. researchgate.netbenthamdirect.com

Prevalence of Indazole Core in Bioactive Molecules and Drug Development

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. samipubco.combenthamdirect.com This versatility has led to the incorporation of the indazole core into a wide array of bioactive molecules and approved drugs. researchgate.netmdpi.com Indazole derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective properties. igi-global.comresearchgate.net

Several commercially successful drugs feature the indazole core, highlighting its importance in the pharmaceutical industry. researchgate.netrsc.org For instance, Axitinib (B1684631) and Pazopanib (B1684535) are kinase inhibitors used in cancer therapy, while Granisetron is an antiemetic agent. pnrjournal.comrsc.org The ability of the indazole nucleus to act as a bioisostere for other important chemical groups, such as phenol (B47542) and indole (B1671886), further enhances its utility in drug design. pharmablock.com The planar structure of the indazole ring and its capacity for various non-covalent interactions, such as hydrogen bonding and π-π stacking, are key to its ability to bind effectively to biological targets. samipubco.com

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Axitinib | Oncology | Kinase Inhibitor rsc.org |

| Pazopanib | Oncology | Kinase Inhibitor pnrjournal.comrsc.org |

| Granisetron | Supportive Care | 5-HT3 Receptor Antagonist pnrjournal.com |

| Benzydamine | Anti-inflammatory | NSAID wikipedia.org |

| Niraparib | Oncology | PARP Inhibitor rsc.org |

Overview of 3-Methoxy-1H-indazol-6-amine within the Indazole Chemical Space

Within the vast family of indazole derivatives, this compound has emerged as a compound of significant interest for researchers. This specific molecule is characterized by a methoxy (B1213986) group at the 3-position and an amine group at the 6-position of the 1H-indazole core.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1056619-82-9 fluorochem.co.uk |

| Molecular Formula | C₈H₉N₃O fluorochem.co.uk |

| Molecular Weight | 163.18 g/mol |

The strategic placement of the methoxy and amine groups on the indazole scaffold imparts specific electronic and steric properties to the molecule, influencing its potential biological activity and making it a valuable building block in the synthesis of more complex molecules. chemimpex.com Its utility as a pharmaceutical intermediate is a key area of its application. The synthesis of this compound often starts from 2-nitroaniline, proceeding through reduction of the nitro group, methoxylation, and subsequent cyclization to form the indazole ring. Research has indicated its potential in various therapeutic areas, including as an inhibitor of certain enzymes, which is a promising avenue for the development of new treatments.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLFSJXHGYDERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification of 3 Methoxy 1h Indazol 6 Amine

Modification at the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole core allows for the introduction of substituents, primarily through alkylation and acylation reactions. The regioselectivity of these reactions is a critical consideration in the synthesis of N-substituted indazole derivatives.

N-alkylation of the indazole ring typically yields a mixture of N1 and N2 isomers, with the ratio often depending on the reaction conditions, the nature of the substituents on the indazole ring, and the alkylating agent used. Generally, the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common strategy to deprotonate the indazole, forming an indazolide anion that then reacts with an alkyl halide. organic-chemistry.orgnih.gov

Studies on various substituted indazoles have shown that steric and electronic effects significantly influence the N1/N2 ratio. For instance, bulky substituents at the C7 position can favor N1 alkylation, whereas electron-withdrawing groups at C7 can promote N2 substitution. organic-chemistry.orgnih.gov In the case of 3-methoxy-1H-indazol-6-amine, the electronic properties of the methoxy (B1213986) and amino groups will influence the nucleophilicity of the N1 and N2 atoms and thus the isomeric ratio of the products. A synthesis of 1,3-dimethyl-1H-indazol-6-amine has been reported, starting from 3-methyl-6-nitro-1H-indazole and using dimethyl carbonate as the methylating agent, which resulted in a mixture of N1 and N2 methylated products that required chromatographic separation. researchgate.netnih.gov

N-acylation reactions on the indazole scaffold also occur at the N1 and N2 positions. It has been suggested that N-acylation may initially produce a mixture of isomers, but the N1-acylindazole is often the more thermodynamically stable product, and isomerization from the N2 to the N1 position can occur, particularly under thermodynamic control. organic-chemistry.org

| Reaction Type | Typical Reagents | Common Bases | Solvents | General Outcome |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), Dialkyl sulfates | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | Mixture of N1 and N2 isomers; ratio is condition-dependent. |

| N-Acylation | Acyl chlorides (e.g., AcCl), Acid anhydrides (e.g., Ac₂O) | Pyridine (B92270), Triethylamine | DCM, THF, Pyridine | N1 isomer is often the thermodynamically favored product. |

Unsubstituted indazoles exist as two tautomeric forms: the 1H- and 2H-tautomers. Computational and experimental studies indicate that for most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. organic-chemistry.orgnih.govjmchemsci.com The introduction of a substituent at either the N1 or N2 position effectively "locks" the molecule into a single, non-interconvertible form.

This tautomeric fixation has a profound impact on the molecule's reactivity, electronic distribution, and three-dimensional shape. For example, once alkylated at the N1 position, subsequent reactions can only occur at other sites on the fixed 1-alkyl-1H-indazole scaffold. This removes the ambiguity of reaction pathways involving the tautomerizable N-H proton and can direct further functionalization. The distinct electronic environments of N1- and N2-substituted isomers can also lead to different biological activities and interactions with molecular targets.

Modification at the Methoxy Group

The C3-methoxy group is another key site for derivatization, primarily through ether cleavage to reveal a hydroxyl group, or by substitution with alternative alkoxy groups.

The conversion of the 3-methoxy group to a 3-hydroxy group (an indazolone) is a synthetically valuable transformation. This O-demethylation is typically achieved under strong acidic or Lewis acidic conditions. masterorganicchemistry.com Common reagents for cleaving aromatic methyl ethers include boron tribromide (BBr₃), hydrobromic acid (HBr), and aluminum chloride (AlCl₃). chem-station.comcommonorganicchemistry.com

Boron tribromide is a particularly effective but strong reagent that forms a complex with the ether oxygen, facilitating a nucleophilic attack by the bromide ion on the methyl group. chem-station.comcommonorganicchemistry.com The reaction is often performed at low temperatures in an inert solvent like dichloromethane (B109758) (DCM). When applying such harsh reagents to this compound, the presence of the basic C6-amine group must be considered, as it may react with the Lewis acid, potentially requiring the use of excess reagent or a protection strategy for the amine. researchgate.net The resulting 6-amino-1H-indazol-3-ol is a versatile intermediate for further functionalization at the hydroxyl group. chemsynthesis.com

| Reagent | Typical Conditions | Mechanism Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to room temperature | Strong Lewis acid; forms a boron-oxygen complex. chem-station.comcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Aqueous or in Acetic Acid, reflux | Strong Brønsted acid; protonates the ether oxygen. chem-station.comcommonorganicchemistry.com |

| Aluminum Chloride (AlCl₃) | DCM or neat, heating | Lewis acid, less reactive than BBr₃. chem-station.com |

| Thiolates (e.g., Sodium Ethanethiolate) | Polar aprotic solvent (e.g., DMF), heating | Nucleophilic demethylation (SN2 on the methyl group). commonorganicchemistry.com |

Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) is more challenging due to the stability of the aryl ether bond. Such transformations would likely proceed through a nucleophilic aromatic substitution (SNAr) pathway. masterorganicchemistry.com This type of reaction requires the aromatic ring to be sufficiently electron-deficient, usually through the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the methoxy group). nih.gov

For this compound, the indazole ring itself is electron-rich, and the methoxy and amino groups are electron-donating, making the ring less susceptible to nucleophilic attack. Therefore, direct SNAr to replace the methoxy group with another alkoxide is generally not a feasible strategy without significant modification to activate the ring system. A more practical approach would be to first perform an ether cleavage to the 3-hydroxyindazole, followed by a Williamson ether synthesis (O-alkylation) to introduce the desired alternative alkoxy group.

Modification at the Amine Group (C6-Amine)

The primary amine at the C6 position is a versatile functional handle for a wide range of chemical modifications, allowing for the introduction of diverse substituents and the extension of the molecular framework. Common reactions include acylation, sulfonylation, alkylation, and reductive amination.

Research on related 6-aminoindazole derivatives has demonstrated straightforward methods for these modifications. For example, acylation can be readily achieved by treating the amine with an acid anhydride (B1165640) (like acetic anhydride) or an acyl chloride in the presence of a base to form the corresponding amide derivative. nih.gov

Furthermore, the C6-amine can undergo reductive amination with various aldehydes and ketones. In this two-step, one-pot reaction, the amine first forms a Schiff base (imine) intermediate with the carbonyl compound, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield a secondary or tertiary amine. nih.gov This reaction is highly efficient for creating a diverse library of N-alkylated derivatives at the C6 position.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acetic anhydride, Base | Acetamide |

| Reductive Amination | Aldehyde or Ketone, NaBH₃CN | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base | Sulfonamide |

| Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine (potential for over-alkylation) |

Acylation and Sulfonylation of the Amine

The primary amine at the 6-position of the indazole ring is readily susceptible to acylation and sulfonylation, yielding the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for altering the electronic and lipophilic properties of the parent molecule.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of N-(3-methoxy-1H-indazol-6-yl) amides. For instance, reaction with chloroacetic anhydride under alkaline conditions can produce the corresponding chloroacetamide derivative. This intermediate can then be further functionalized.

Sulfonylation: Similarly, sulfonamides are synthesized by reacting the amine with sulfonyl chlorides. For example, treatment with 4-methoxybenzenesulfonyl chloride in pyridine as a solvent and base affords N-(3-methoxy-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. researchgate.netnih.gov The reaction progress can be monitored by the disappearance of the starting amine. These sulfonamide derivatives have been investigated for their biological activities. mdpi.com

A summary of representative acylation and sulfonylation reactions is presented in the table below.

| Reagent | Product | Reaction Type |

| Chloroacetic anhydride | N-(3-methoxy-1H-indazol-6-yl)-2-chloroacetamide | Acylation |

| 4-Methoxybenzenesulfonyl chloride | N-(3-methoxy-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | Sulfonylation |

Reductive Amination for Secondary and Tertiary Amines

Reductive amination provides a powerful method for converting the primary amine of this compound into secondary and tertiary amines. This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. The choice of carbonyl compound and reducing agent allows for the introduction of a wide variety of alkyl and aryl substituents onto the amine nitrogen. For example, reaction with a suitable aldehyde in the presence of a reducing agent can yield a secondary amine. Subsequent reaction with another aldehyde or ketone can lead to the formation of a tertiary amine. This method is highly valued for its efficiency and broad substrate scope. organic-chemistry.org

The general scheme for reductive amination is as follows:

Imine Formation: R'-CHO + H₂N-Indazole → R'-CH=N-Indazole + H₂O

Reduction: R'-CH=N-Indazole + [H] → R'-CH₂-NH-Indazole

This versatile reaction allows for the systematic modification of the amine substituent to explore structure-activity relationships.

Amide and Urea (B33335) Formation

Beyond simple acylation, the amine group of this compound can be incorporated into more complex amide and urea functionalities.

Amide Formation: Amide bond formation can be achieved by coupling the amine with carboxylic acids using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt). This method is widely used to link the indazole core to various carboxylic acid-containing fragments.

Urea Formation: Urea derivatives can be synthesized by reacting the amine with isocyanates or by using a phosgene (B1210022) equivalent to couple the amine with another amine. The reaction with an isocyanate (R-N=C=O) directly yields the corresponding N,N'-disubstituted urea. These urea-linked indazoles have been explored for their potential as bioactive molecules. nih.gov

| Functional Group | Reagents | Product Type |

| Amide | Carboxylic acid, EDC, HOBt | N-substituted amide |

| Urea | Isocyanate (R-NCO) | N,N'-disubstituted urea |

Substitution Reactions on the Benzene (B151609) Ring

The benzene portion of the indazole ring system is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds.

Halogenation and Suzuki-Miyaura Coupling for Aryl Substitutions

Halogenation of the indazole ring provides a key handle for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Halogenation: Direct halogenation of the this compound scaffold can be challenging due to the activating nature of the amine and methoxy groups. However, related indazole systems can be halogenated at various positions. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). The resulting bromo-indazole is a versatile intermediate. google.comuni.lu

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and a halide. nih.govmdpi.com A bromo-substituted derivative of this compound can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. researchgate.netnih.govnih.govresearchgate.net This reaction is widely employed in drug discovery to explore the effect of aryl group substitution on biological targets. mdpi.com

The general reaction is as follows: Indazole-Br + R-B(OH)₂ --(Pd catalyst, base)--> Indazole-R

Nitration and Subsequent Reductions

Nitration of the benzene ring introduces a nitro group, which can then be reduced to an amine, providing a new point for derivatization.

Nitration: The indazole ring can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. For example, 6-bromoindazole can be reacted with a nitrate (B79036) source to yield 6-bromo-3-nitro-1H-indazole. google.com

Reduction: The nitro group is readily reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in ethanol. nih.govnih.gov This newly formed amine can then undergo the same set of reactions as the original amine at the 6-position (acylation, sulfonylation, etc.), allowing for the synthesis of disubstituted indazole derivatives.

| Reaction | Reagents | Functional Group Introduced/Modified |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Reduction | Pd/C, H₂ or SnCl₂, EtOH | -NO₂ → -NH₂ |

Introduction of Heteroaryl Moieties

The introduction of heteroaryl groups onto the indazole scaffold can be achieved through several methods, primarily via palladium-catalyzed cross-coupling reactions.

As mentioned in the Suzuki-Miyaura coupling section, bromo- or iodo-substituted indazoles can be coupled with heteroaryl boronic acids to introduce a wide array of heteroaromatic rings. researchgate.net This is a highly efficient and versatile method for accessing a large number of derivatives.

Alternative cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Buchwald-Hartwig amination (for N-arylation), can also be employed to attach heteroaryl moieties to either the carbon or nitrogen atoms of the indazole ring system. These reactions have significantly expanded the chemical space that can be explored around the this compound core.

Chiral Synthesis and Resolution of this compound Derivatives

The introduction of chirality into derivatives of this compound is a critical step in the development of potentially stereoselective therapeutic agents. The spatial arrangement of substituents can significantly influence the pharmacological and toxicological profiles of a molecule. While specific literature on the chiral synthesis and resolution of this compound derivatives is not extensively available, general principles of asymmetric synthesis and chiral separation techniques applicable to the indazole scaffold can be considered.

The primary approaches to obtaining enantiomerically pure derivatives of this compound would involve either asymmetric synthesis, where a chiral center is introduced stereoselectively, or the resolution of a racemic mixture, where the two enantiomers are separated.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce a single enantiomer, often through the use of chiral catalysts, auxiliaries, or reagents. For derivatives of this compound, derivatization at the N1 or C3 positions, or on the amino group at the C6 position, could introduce a stereocenter.

One potential strategy involves the enantioselective functionalization of the C3 position of the indazole ring. While direct C3-alkylation of indazoles can be challenging due to the nucleophilicity of the nitrogen atoms, recent advancements have demonstrated the feasibility of such transformations. For instance, copper-hydride catalyzed C3-allylation of N-protected indazoles has been shown to proceed with high enantioselectivity, creating a quaternary chiral center at the C3 position. mit.edunih.govnih.govacs.orgchemrxiv.org Although not demonstrated specifically for this compound, this methodology could potentially be adapted. The general approach is outlined below:

Table 1: Hypothetical Asymmetric C3-Allylation of a this compound Derivative

| Step | Description | Key Reagents/Conditions | Expected Outcome |

| 1 | N-Protection | Protection of the indazole N1 and the C6-amine. | A suitable doubly protected 3-methoxy-1H-indazole. |

| 2 | N-Activation | Activation of the N1-protected indazole for electrophilic substitution. | An N-benzoyloxy or similar activated indazole derivative. |

| 3 | Asymmetric Allylation | Copper-catalyzed reaction with an allene (B1206475) in the presence of a chiral ligand. | A C3-allylated indazole with a newly formed chiral center. |

| 4 | Deprotection | Removal of the protecting groups. | The enantiomerically enriched C3-allyl-3-methoxy-1H-indazol-6-amine derivative. |

Chiral Resolution Techniques

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography due to their different physical properties. wikipedia.org

For derivatives of this compound, the presence of the basic amino group at the C6 position provides a convenient handle for resolution via the formation of diastereomeric salts with a chiral acid.

Table 2: Illustrative Example of Chiral Resolution of a Racemic this compound Derivative

| Step | Description | Resolving Agent Example | Separation Method |

| 1 | Salt Formation | A racemic derivative of this compound is reacted with an enantiomerically pure chiral acid. | (+)-Tartaric acid |

| 2 | Diastereomer Separation | The resulting mixture of diastereomeric salts is separated based on differences in solubility. | Fractional crystallization |

| 3 | Liberation of Enantiomer | The separated diastereomeric salt is treated with a base to liberate the free amine. | Aqueous sodium bicarbonate |

| 4 | Isolation | The pure enantiomer of the this compound derivative is isolated. | Extraction and purification |

The choice of the resolving agent is crucial and often determined empirically. Common chiral acids used for the resolution of amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

Another potential method for chiral separation is chiral chromatography. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Structure Activity Relationship Sar Studies of Indazole Derivatives with a Focus on 3 Methoxy 1h Indazol 6 Amine Analogs

Impact of Substituent Effects on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. These substituents influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Electronic and Steric Effects of Substituents

The electronic and steric properties of substituents on the indazole ring play a crucial role in modulating the biological activity of its derivatives. The interplay of these effects dictates the binding affinity and selectivity of the compounds for their molecular targets.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the indazole ring system, thereby influencing its ability to participate in hydrogen bonding, and other non-covalent interactions with target proteins. For instance, in a series of indazole-based kinase inhibitors, the presence of a methoxy (B1213986) group, an EDG, at certain positions can enhance potency. Conversely, the introduction of halogens (EWGs) can also lead to increased activity, often attributed to their ability to form halogen bonds or to their steric effects.

Steric bulk is another critical factor. The size and shape of a substituent can either promote or hinder the optimal binding of the molecule to its target. A bulky substituent may cause steric hindrance, preventing the compound from fitting into a binding pocket. Conversely, a well-placed, sterically appropriate group can enhance van der Waals interactions and improve binding affinity. For example, in the development of c-Jun N-terminal kinase 3 (JNK3) inhibitors, the planar nature of the aminopyrazole ring, a bioisostere of indazole, was found to better occupy the smaller active site of JNK3 compared to the larger active site of the related kinase p38, contributing to selectivity. nih.gov

The following table illustrates the impact of various substituents on the activity of a series of indazole-based inhibitors.

| Compound | Substituent (R) | IC50 (nM) |

| 1a | H | 500 |

| 1b | 4-OCH3 | 150 |

| 1c | 4-Cl | 200 |

| 1d | 4-CF3 | 350 |

| 1e | 3,4-diCl | 100 |

This is a representative data table. Actual values may vary based on the specific biological target and assay conditions.

Positional Isomerism and its Influence on SAR

The position of a substituent on the indazole ring can have a profound impact on its biological activity. Even with the same substituent, different positional isomers can exhibit vastly different potencies and selectivities. This is because the position of the substituent determines its spatial orientation within the binding site of the target protein, affecting key interactions.

For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that substitution at the C4, C5, C6, and C7 positions of the indazole ring had distinct effects on activity. While methoxy- or hydroxyl-containing groups were potent at the C4 position, only small groups were tolerated at C5, C6, or C7, with the C6 analogs being preferred. acs.org This highlights the specific steric and electronic requirements of the binding pocket at different regions of the indazole scaffold.

The table below demonstrates the effect of positional isomerism of a methyl group on the inhibitory activity of a hypothetical series of indazole analogs.

| Compound | Methyl Position | IC50 (nM) |

| 2a | C4 | 80 |

| 2b | C5 | 250 |

| 2c | C6 | 120 |

| 2d | C7 | 400 |

This is a representative data table. Actual values may vary based on the specific biological target and assay conditions.

SAR at the Methoxy Group

The methoxy group at the C3 position of 3-Methoxy-1H-indazol-6-amine is a key structural feature. Modifications to this group can significantly impact biological activity. The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions.

Systematic variations of the alkoxy group at the C3 position can provide valuable SAR insights. For instance, increasing the alkyl chain length (e.g., from methoxy to ethoxy or propoxy) can probe the size of the hydrophobic pocket in the target's binding site. Replacing the methoxy group with other functionalities, such as a hydroxyl group or a trifluoromethoxy group, can alter both the electronic and steric properties, as well as the hydrogen bonding capacity of the molecule.

The following table illustrates the effect of modifying the C3-alkoxy group on the activity of a hypothetical series of indazole analogs.

| Compound | C3-Substituent (OR) | IC50 (nM) |

| 3a | OCH3 | 50 |

| 3b | OCH2CH3 | 80 |

| 3c | OCH(CH3)2 | 150 |

| 3d | OH | 200 |

| 3e | OCF3 | 75 |

This is a representative data table. Actual values may vary based on the specific biological target and assay conditions.

SAR at the C6-Amine Position

The amine group at the C6 position of this compound provides a crucial point for further derivatization and interaction with biological targets. This primary amine can act as a hydrogen bond donor and can be readily modified to introduce a wide variety of substituents.

The SAR at the C6-amine position is highly dependent on the target protein. In some cases, maintaining the primary amine is essential for activity, as it may form a key hydrogen bond with the target. In other instances, acylation or alkylation of the amine can lead to more potent compounds. The nature of the substituent introduced on the amine nitrogen can influence factors such as lipophilicity, steric bulk, and the ability to form additional interactions. For example, in a series of 3-amino-1H-indazol-6-yl-benzamides designed as kinase inhibitors, the benzamide (B126) moiety at the C6-amine position was crucial for targeting the 'DFG-out' conformation of the kinase activation loop. nih.gov

The table below shows the impact of modifications to the C6-amine group on the activity of a hypothetical series of indazole analogs.

| Compound | C6-Substituent | IC50 (nM) |

| 4a | NH2 | 100 |

| 4b | NHCOCH3 | 50 |

| 4c | N(CH3)2 | 200 |

| 4d | NHSO2CH3 | 75 |

| 4e | NH-benzyl | 120 |

This is a representative data table. Actual values may vary based on the specific biological target and assay conditions.

SAR on the Indazole Nitrogen Atoms

The nature of the substituent on the indazole nitrogen can influence potency and pharmacokinetic properties. In many kinase inhibitors, the N1 position is substituted with a group that can occupy a specific pocket in the ATP-binding site. For example, in a series of indazole arylsulfonamides, N1 meta-substituted benzyl (B1604629) groups possessing an α-amino-3-[(methylamino)acyl]– group were found to be the most potent. acs.org

The choice of N1 versus N2 substitution can also affect the vector of other substituents on the indazole ring, leading to different interactions with the target protein. Comparative studies of N1 and N2 isomers are therefore crucial for a comprehensive SAR understanding.

The following table compares the activity of N1- and N2-substituted isomers of a hypothetical indazole analog.

| Compound | Substitution | IC50 (nM) |

| 5a | N1-methyl | 40 |

| 5b | N2-methyl | 150 |

| 5c | N1-benzyl | 25 |

| 5d | N2-benzyl | 100 |

This is a representative data table. Actual values may vary based on the specific biological target and assay conditions.

SAR of Ring System Modifications and Fused Derivatives

Modifying the core indazole ring system or fusing it with other heterocyclic rings can lead to novel compounds with altered biological activities and intellectual property space. Bioisosteric replacement of the indazole ring with other bicyclic systems, such as benzimidazole (B57391) or imidazopyridine, can help to probe the importance of the indazole core for activity and can also improve physicochemical properties.

Furthermore, the synthesis of fused-ring systems, where another ring is annulated to the indazole core, can create more rigid and conformationally constrained analogs. This can lead to increased potency and selectivity by locking the molecule into a bioactive conformation. For example, the synthesis of indazolo[5,4-b]acridin-6(11H)-ones has been explored for their potential as topoisomerase II inhibitors.

The table below provides a hypothetical comparison of the activity of an indazole derivative with its ring-modified and fused-ring analogs.

| Compound | Core Structure | IC50 (nM) |

| 6a | Indazole | 50 |

| 6b | Benzimidazole | 200 |

| 6c | Imidazo[4,5-b]pyridine | 150 |

| 6d | Indazolo[5,4-b]acridine | 20 |

This is a representative data table. Actual values may vary based on the specific biological target and assay conditions.

Advanced Spectroscopic and Computational Analysis of 3 Methoxy 1h Indazol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the indazole core.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of 3-Methoxy-1H-indazol-6-amine is expected to show distinct signals corresponding to the aromatic protons on the fused benzene (B151609) ring, the labile protons of the amine and N-H groups, and the protons of the methoxy (B1213986) substituent. The chemical shifts are influenced by the electronic effects of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups.

The aromatic region would feature three signals for H-4, H-5, and H-7.

H-4: This proton is expected to appear as a doublet, coupled to H-5. Its chemical shift would be influenced by its position relative to the pyrazole (B372694) ring.

H-5: Being ortho to the powerful electron-donating amino group at C-6, the H-5 proton signal is expected to be shifted significantly upfield (to a lower ppm value) compared to unsubstituted indazole. It should appear as a doublet of doublets, showing coupling to H-4 and H-7.

H-7: This proton, also ortho to the amino group, would experience a similar upfield shift. It is expected to appear as a doublet.

Other expected signals include:

-OCH₃: A sharp singlet, typically appearing in the range of 3.8-4.0 ppm.

-NH₂: A broad singlet for the two amine protons. The chemical shift of this signal can vary depending on solvent, concentration, and temperature.

N-H: A very broad singlet for the proton on the indazole nitrogen, which often appears far downfield (e.g., >10 ppm) and may exchange with deuterium in solvents like DMSO-d₆. nih.govchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| N1-H | ~12.0 - 13.0 | br s | - |

| H-4 | ~7.5 - 7.7 | d | J ≈ 8.5 Hz |

| H-5 | ~6.7 - 6.9 | dd | J ≈ 8.5, 2.0 Hz |

| H-7 | ~6.9 - 7.1 | d | J ≈ 2.0 Hz |

| NH₂ | ~4.0 - 5.5 | br s | - |

| OCH₃ | ~3.9 | s | - |

Predicted values are based on data from unsubstituted 1H-indazole and derivatives with amino and methoxy substituents. chemicalbook.comamazonaws.comnih.gov Solvent: DMSO-d₆.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected. The chemical shifts of the indazole ring carbons are diagnostic. researchgate.netnih.gov The electron-donating amino and methoxy groups have predictable shielding and deshielding effects on the carbons of the indazole ring.

C-3: This carbon, being directly attached to the electronegative oxygen of the methoxy group, is expected to be significantly deshielded and appear at a high chemical shift (downfield).

C-6: The carbon bearing the amino group (ipso-carbon) will also be strongly deshielded.

C-4, C-5, C-7: The chemical shifts of these carbons will be influenced by their position relative to the two substituents. In particular, C-5 and C-7, being ortho to the amino group, are expected to be shielded (shifted upfield) compared to unsubstituted indazole. nih.gov

C-3a and C-7a: These are the quaternary bridgehead carbons where the pyrazole and benzene rings are fused. Their shifts are characteristic of the indazole system.

-OCH₃: A signal for the methoxy carbon is expected in the typical range of 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 | ~150 - 155 |

| C-3a | ~122 - 125 |

| C-4 | ~121 - 123 |

| C-5 | ~110 - 114 |

| C-6 | ~140 - 145 |

| C-7 | ~95 - 100 |

| C-7a | ~140 - 142 |

| OCH₃ | ~55 - 58 |

Predicted values are based on data from 1H-indazole and substituted derivatives. amazonaws.comresearchgate.netnih.gov Solvent: DMSO-d₆.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.edu For this compound, a key correlation (cross-peak) would be observed between the adjacent aromatic protons H-4 and H-5. A weaker correlation might also be seen between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond C-H coupling). emerypharma.com This allows for the direct assignment of protonated carbons. Expected correlations would be observed for H-4/C-4, H-5/C-5, H-7/C-7, and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which is critical for piecing together the molecular skeleton and placing substituents. youtube.com Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methoxy protons (-OCH ₃) to the C -3 carbon, confirming the position of the methoxy group.

Correlations from H -4 to carbons C -5, C -7a, and C -3a.

Correlations from H -5 to carbons C -7 and C -3a.

Correlations from H -7 to carbons C -5 and C -7a.

Table 3: Key Predicted 2D NMR Correlations for this compound

| Experiment | Proton Signal | Correlated Carbon/Proton Signal(s) | Significance |

|---|---|---|---|

| COSY | H-4 | H-5 | Confirms adjacency of H-4 and H-5 |

| HSQC | OCH₃ | OCH₃ Carbon | Assigns methoxy carbon |

| HSQC | H-4, H-5, H-7 | C-4, C-5, C-7 | Assigns protonated aromatic carbons |

| HMBC | OCH₃ | C-3 | Confirms position of methoxy group |

| HMBC | H-7 | C-5, C-6, C-7a | Confirms connectivity around the amino group |

| HMBC | H-4 | C-3, C-5, C-7a | Confirms indazole ring structure |

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (molecular formula C₈H₉N₃O), HRMS would be used to confirm this composition. The calculated monoisotopic mass is a key value for this confirmation.

Molecular Formula: C₈H₉N₃O

Calculated Monoisotopic Mass: 163.07456 u

Expected [M+H]⁺ ion in HRMS (ESI+): 164.08184 m/z

The experimental observation of an ion at m/z 164.08184 (typically within a few ppm of this value) would provide strong evidence for the elemental formula C₈H₁₀N₃O⁺, thereby confirming the molecular formula of the parent compound. rsc.org

Fragmentation Pattern Analysis

In Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry, the molecular ion undergoes fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern of this compound would be dictated by the stability of the resulting fragments and the nature of its functional groups.

A plausible fragmentation pathway would begin with the molecular ion [C₈H₉N₃O]⁺˙ at m/z 163.

Loss of a methyl radical (•CH₃): A common initial fragmentation for methoxy-aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable cation at m/z 148 .

Loss of carbon monoxide (CO): The [M-CH₃]⁺ ion can then lose a molecule of carbon monoxide, a typical subsequent fragmentation, to produce an ion at m/z 120 .

Loss of molecular nitrogen (N₂): The indazole ring itself can fragment by losing stable N₂, resulting in a fragment ion. This could occur from the molecular ion or subsequent fragments. For instance, loss of N₂ from the m/z 120 fragment would lead to an ion at m/z 92 .

Loss of HCN: Another characteristic fragmentation of nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN), which would result in a loss of 27 mass units from various fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 163 | [C₈H₉N₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [M - CH₃]⁺ | •CH₃ |

| 120 | [M - CH₃ - CO]⁺ | CO |

| 92 | [M - CH₃ - CO - N₂]⁺ | N₂ |

This proposed fragmentation is based on general principles of mass spectrometry for aromatic amines, methoxy aromatics, and nitrogen heterocycles. nih.govlibretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced that acts as a molecular fingerprint. For this compound, the IR spectrum is defined by the vibrational modes of its constituent parts: the indazole ring system, the primary amine group (-NH₂), and the methoxy group (-OCH₃).

While a specific experimental spectrum for this exact compound is not widely published, the expected characteristic absorption bands can be predicted based on data from closely related indazole derivatives and general spectroscopic principles. nih.govnih.govmdpi.com The primary amine group is typically identified by a pair of medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. mdpi.com Aromatic C-H stretching vibrations from the indazole ring are expected to appear around 3100-3000 cm⁻¹. The methoxy group provides two key signals: C-H stretching vibrations between 2950 cm⁻¹ and 2810 cm⁻¹, and a strong C-O stretching band, typically found in the 1050-1000 cm⁻¹ range. mdpi.com

The table below summarizes the anticipated IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3450 - 3300 | Medium |

| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1650 - 1580 | Medium |

| Aromatic Ring (Indazole) | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic Ring (Indazole) | C=C Ring Stretch | 1600 - 1450 | Variable |

| Methoxy Group (-OCH₃) | C-H Stretch | 2950 - 2810 | Medium |

| Methoxy Group (-OCH₃) | C-O Stretch | 1050 - 1000 | Strong |

This table is generated based on typical frequency ranges for the specified functional groups and data from analogous compounds. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. These methods allow for the in-depth analysis of molecular properties, complementing experimental data and providing predictive insights into the behavior of compounds like this compound and its derivatives.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties and predict reactivity. For indazole derivatives, DFT calculations are employed to understand their electronic behavior, which is crucial for their biological activity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design, helping to elucidate the binding mode and affinity of a potential drug candidate within the active site of a biological target. For example, studies on various indazole derivatives have used molecular docking to investigate their interactions with protein kinases like MAPK1, which are important targets in cancer therapy. mdpi.com The simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole derivative and amino acid residues in the protein's binding pocket. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex. These simulations can confirm whether the binding pose predicted by docking is stable and can reveal conformational changes in both the ligand and the protein upon binding.

Physicochemical parameters are critical for determining a compound's "drug-likeness" and predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Computational methods are frequently used to estimate these properties for novel compounds like this compound.

LogP (Octanol-Water Partition Coefficient): This parameter measures the lipophilicity of a compound. It is a key factor in determining how a drug will be absorbed and distributed in the body. A balanced LogP is essential for good membrane permeability and bioavailability. For the closely related isomer, 6-methoxy-1H-indazol-3-amine, the predicted XlogP value is 1.2, suggesting a moderate degree of lipophilicity. uni.lu

TPSA (Topological Polar Surface Area): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. nih.gov This descriptor is an excellent predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption. For 1H-Indazol-6-amine, a parent compound, the TPSA is calculated to be 54.7 Ų. nih.gov The addition of a methoxy group would increase this value slightly, but it is expected to remain well within the range for good cell permeability.

The table below presents the predicted physicochemical properties for this compound and a related compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Predicted TPSA (Ų) |

| This compound | C₈H₉N₃O | 163.18 | ~1.2 (Isomer) | ~63.9 (Estimated) |

| 1H-Indazol-6-amine | C₇H₇N₃ | 133.15 | 1.6 | 54.7 |

Data for this compound is estimated based on its isomer 6-methoxy-1H-indazol-3-amine uni.lu and the parent compound 1H-Indazol-6-amine. nih.gov

Pharmacokinetics and Pharmacodynamics Considerations for Indazole Based Therapeutics

Bioavailability and Absorption Studies

Oral bioavailability is a critical parameter for orally administered drugs, and it is often a challenge for indazole-based compounds due to their typically low aqueous solubility. While no specific bioavailability data for 3-Methoxy-1H-indazol-6-amine is publicly available, an examination of related indazole-containing drugs, such as the tyrosine kinase inhibitors axitinib (B1684631) and pazopanib (B1684535), provides valuable insights.

Axitinib, an indazole derivative used in the treatment of renal cell carcinoma, has a mean absolute bioavailability of 58%. nih.gov Following oral administration, it is absorbed relatively quickly, reaching maximum plasma concentrations within 4 hours. nih.gov Similarly, pazopanib, another indazole-based kinase inhibitor, exhibits variable oral bioavailability, which is influenced by its low solubility. nih.govuu.nl

The absorption of these compounds is often affected by their physicochemical properties. The presence of the methoxy (B1213986) and amine groups in this compound may influence its solubility and permeability, which are key determinants of oral absorption. Computational studies on various indazole scaffolds suggest that many of these derivatives are predicted to have favorable absorption characteristics.

To illustrate the pharmacokinetic parameters of related indazole compounds, the following table summarizes key data for axitinib:

| Parameter | Value | Source |

| Mean Absolute Bioavailability | 58% | nih.gov |

| Time to Maximum Plasma Concentration (Tmax) | 2.5 - 4.1 hours | drugbank.com |

| Plasma Protein Binding | >99% | nih.govdrugbank.com |

This data is for Axitinib, a related indazole derivative, and is presented for illustrative purposes due to the lack of specific data for this compound.

Metabolism and Excretion Profiles

The metabolism of indazole derivatives is typically extensive and primarily occurs in the liver. For instance, axitinib is metabolized mainly by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 being the principal enzymes involved. nih.govdrugbank.com To a lesser extent, CYP1A2, CYP2C19, and UGT1A1 also contribute to its metabolism. nih.govdrugbank.com The major metabolites of axitinib are generally considered to be pharmacologically inactive. nih.gov

Given the structural similarities, it is plausible that this compound would also undergo significant hepatic metabolism mediated by CYP enzymes. The methoxy group, in particular, may be susceptible to O-demethylation, a common metabolic pathway. The amine group could also be a site for various metabolic transformations.

The excretion of indazole-based drugs and their metabolites occurs through both renal and fecal routes. For axitinib, elimination is primarily through hepatobiliary excretion, with a very small fraction of the unchanged drug being excreted in the urine (less than 1%). nih.govnih.gov This suggests that renal clearance is not a major elimination pathway for this type of compound. The primary route of excretion for many kinase inhibitors is fecal, following hepatic metabolism and biliary secretion.

A summary of the metabolic and excretion pathways for axitinib is provided below:

| Aspect | Details | Source |

| Primary Site of Metabolism | Liver | nih.govdrugbank.comnih.gov |

| Primary Metabolizing Enzymes | CYP3A4/5 | nih.govdrugbank.com |

| Secondary Metabolizing Enzymes | CYP1A2, CYP2C19, UGT1A1 | nih.govdrugbank.com |

| Primary Route of Excretion | Hepatobiliary (fecal) | nih.gov |

| Renal Excretion of Unchanged Drug | < 1% | nih.gov |

This data is for Axitinib, a related indazole derivative, and is presented to illustrate common metabolic and excretion pathways for this class of compounds in the absence of specific data for this compound.

Drug Formulation Considerations

The poor aqueous solubility of many indazole derivatives, including likely that of this compound, presents a significant challenge for oral drug formulation. To overcome this, various formulation strategies have been developed to enhance the solubility and dissolution rate, thereby improving bioavailability.

One common approach is the use of amorphous solid dispersions . This technique involves dispersing the drug in a hydrophilic polymer matrix, which can prevent the drug from crystallizing and maintain it in a higher-energy amorphous state, leading to improved solubility and dissolution. ascendiacdmo.comnih.gov For example, a formulation of pazopanib using the co-block polymer Soluplus® demonstrated significantly improved in vitro dissolution properties and resulted in similar plasma exposure at a lower dose compared to the standard formulation. nih.govuu.nl

Another promising strategy is nanosuspension . This involves reducing the particle size of the drug to the nanometer range, which increases the surface area available for dissolution. nih.gov Nanosuspension technology has been successfully applied to other poorly soluble kinase inhibitors to improve their saturation solubility and stability. nih.govasco.org

Other formulation approaches for poorly soluble drugs that could be applicable to this compound include:

Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can enhance the solubilization and absorption of lipophilic drugs.

Complexation with cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble drug molecules, increasing their aqueous solubility.

The selection of an appropriate formulation strategy would depend on the specific physicochemical properties of this compound and would require extensive pre-formulation and formulation development studies.

Future Directions and Therapeutic Potential of 3 Methoxy 1h Indazol 6 Amine and Its Analogs

Development of Novel Therapeutic Agents

The primary application of 3-Methoxy-1H-indazol-6-amine in drug discovery lies in its role as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the field of oncology. chemimpex.com The indazole scaffold is a core component of numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment. researchgate.netnih.gov Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, these drugs can block tumor growth and survival.

Several FDA-approved kinase inhibitors feature the indazole core, highlighting its importance in cancer therapy. bldpharm.com The development of analogs of this compound allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. For instance, modifications to the core structure can lead to compounds with improved activity against specific cancer cell lines. mdpi.com

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Axitinib (B1684631) | Oncology | Kinase Inhibitor |

| Pazopanib (B1684535) | Oncology | Kinase Inhibitor |

| Granisetron | Supportive Care | 5-HT3 Receptor Antagonist |

| Benzydamine | Anti-inflammatory | NSAID |

| Niraparib | Oncology | PARP Inhibitor |

Research has demonstrated that derivatives of this compound can be synthesized to target a variety of kinases involved in cancer progression. nih.gov The amino group at the 6-position provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize interactions with the target protein. The methoxy (B1213986) group at the 3-position can also influence the compound's binding affinity and selectivity.

Targeted Drug Delivery Systems

While the development of potent indazole-based drugs is a significant step, ensuring their effective delivery to the target site remains a challenge. Targeted drug delivery systems aim to concentrate the therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. jns.edu.af For indazole derivatives, including those derived from this compound, nanotechnology-based delivery systems hold considerable promise.

Nanoparticles can be engineered to encapsulate indazole-based drugs, protecting them from degradation in the bloodstream and facilitating their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. jns.edu.af Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on cancer cells. This active targeting strategy can further improve the selective delivery of the drug to the tumor site.

Combination Therapies with Indazole Derivatives

The complexity of cancer often necessitates the use of combination therapies to overcome drug resistance and improve treatment outcomes. Indazole derivatives, particularly kinase inhibitors, are well-suited for use in combination with other anticancer agents. For instance, combining an indazole-based VEGFR inhibitor with chemotherapy can have a synergistic effect, as the kinase inhibitor can help to normalize the tumor vasculature, improving the delivery and efficacy of the chemotherapeutic drug.

Furthermore, combining different indazole derivatives that target distinct signaling pathways can be an effective strategy to combat resistance mechanisms. As tumors evolve, they can develop alternative pathways to bypass the effects of a single targeted agent. By simultaneously inhibiting multiple key pathways, combination therapies can achieve a more durable response.

Exploration of New Biological Targets

While kinases are a major focus for indazole-based drug discovery, the versatility of the indazole scaffold allows it to interact with a wide range of other biological targets. researchgate.net Researchers are actively exploring the potential of this compound and its analogs to modulate the activity of other proteins implicated in disease.

For example, some indazole derivatives have shown promise as inhibitors of polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is often overexpressed in cancer. nih.govacs.org Others have been investigated as inhibitors of enzymes involved in inflammatory processes or as modulators of G-protein coupled receptors. The exploration of new biological targets for indazole derivatives opens up exciting possibilities for the development of novel therapies for a wide range of diseases beyond cancer, including inflammatory disorders and neurodegenerative diseases. eurekaselect.com

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Kinases | VEGFR, EGFR, ALK, PLK4 | Oncology |

| Enzymes | PARP, COX-2 | Oncology, Inflammation |

| Receptors | 5-HT3, GPR120, GPR40 | Supportive Care, Metabolic Diseases |

Advanced Preclinical and Clinical Investigations

The journey from a promising lead compound to an approved drug is a long and arduous process that requires extensive preclinical and clinical investigation. For analogs of this compound, this involves a series of rigorous studies to evaluate their efficacy, safety, and pharmacokinetic properties.

Preclinical studies in cell culture and animal models are essential to demonstrate the proof-of-concept for a new drug candidate and to identify potential toxicities. Once a compound has shown promise in preclinical studies, it can advance to clinical trials in humans. Phase I trials are primarily focused on safety and determining the appropriate dose, while Phase II and III trials are designed to evaluate the drug's efficacy in treating a specific disease. ascopubs.org Several indazole-based therapeutic agents are currently in clinical trials for various indications. researchgate.net

Ethical Considerations in Drug Discovery and Development

The development of new therapeutic agents, including those derived from this compound, is guided by a strict set of ethical principles. lindushealth.com The primary concern is to ensure the safety and well-being of the patients who participate in clinical trials. asco.org This involves a thorough assessment of the potential risks and benefits of a new drug, as well as obtaining informed consent from all trial participants. ascopost.com

Furthermore, there are ethical considerations related to the equitable distribution of new treatments and the responsible conduct of research. lindushealth.comnih.gov Transparency in reporting research findings and avoiding conflicts of interest are crucial to maintaining the integrity of the drug development process. As our understanding of the genetic basis of disease grows, new ethical challenges will emerge related to personalized medicine and the use of genetic information in clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.